3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds . Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A microwave reactor was used to synthesize a series of novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines in a total of 1 hour reaction time over 3 steps . This synthetic approach allows key structural modifications at all the peripheral positions during ring-construction and through subsequent functionalization steps .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Scientific Research Applications
- Key Characteristics :
- PP Derivatives : A reproducible and scalable method has been developed for synthesizing PP derivatives. These compounds have potential as inhibitors of AMPK kinase activity .
- PP Derivatives : 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were optimized as selective and orally bioavailable DDR1 inhibitors .
- Structure-Based Design : Derivatives based on the structure of larotrectinib were synthesized and tested for antitumor activity .
Fluorescent Probes and Imaging Agents
Inhibitors of AMPK Kinase Activity
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Antitumor Compounds
Molecular Docking and Antitumor Activity
Future Directions
The future directions for “3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” and its derivatives could involve further exploration of their potential as therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged motif for the development of molecules of biological and pharmaceutical interest . Further investigations could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-12-18(22-10-6-3-7-11-22)23-19(21-14)16(13-20-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSXJBKVYUIIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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